ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE, TECH., 90

Description

The "TECH., 90" designation indicates it is a technical-grade material with 90% purity, commonly used in industrial applications such as intermediates for pharmaceuticals, agrochemicals, or chiral catalysts. Its (S)-(-) enantiomeric form is critical in asymmetric synthesis, where stereochemical control is essential .

Properties

IUPAC Name |

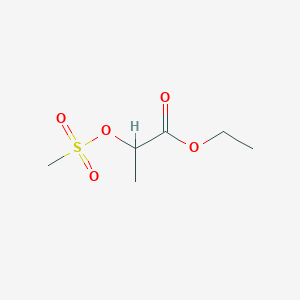

ethyl 2-methylsulfonyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONGCUIECIAYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethyl lactate attacks the electrophilic sulfur in MsCl. A base (e.g., triethylamine, pyridine) neutralizes the generated HCl, driving the reaction to completion. Key parameters include:

-

Temperature : Maintained between -10°C and 25°C to suppress racemization.

-

Solvent : Aprotic solvents like dichloromethane (DCM) or toluene ensure optimal reactivity.

-

Base stoichiometry : A 1:1 to 1.5:1 ratio of base to MsCl prevents excess HCl accumulation.

A representative procedure from patent literature involves:

-

Dissolving ethyl (S)-lactate (1.0 equiv) in DCM.

-

Adding triethylamine (1.2 equiv) at 0°C.

-

Dropwise addition of MsCl (1.1 equiv) over 30 minutes.

-

Stirring at room temperature for 12 hours.

-

Filtering precipitated salts and concentrating the filtrate to yield the crude product.

Yield and Purity Considerations

Table 1: Optimization of Mesylation Conditions

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–25°C | Minimizes racemization |

| Base | Triethylamine | Prevents Cl⁻ byproducts |

| Solvent | Dichloromethane | Enhances MsCl solubility |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Alternative Sulfonylating Agents and Their Efficacy

While MsCl is standard, other sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride) have been explored for specialized applications. However, methanesulfonation is preferred for its cost-effectiveness and minimal steric hindrance.

Comparison of Sulfonyl Chlorides

-

Methanesulfonyl chloride : Higher reactivity (94% conversion) and lower molecular weight (114.55 g/mol) simplify purification.

-

p-Nitrobenzenesulfonyl chloride : Requires harsher conditions (50°C, 48 hours) and affords lower yields (65–70%).

Industrial-Scale Synthesis and Process Intensification

For technical-grade production (90% purity), the reaction is streamlined by:

Chemical Reactions Analysis

Types of Reactions

ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHOS

- Molecular Weight : 196.22 g/mol

- CAS Number : 58742-64-6

The compound features a methylsulfonyl group attached to a propanoic acid backbone, enhancing its reactivity and utility in various chemical processes.

a. Organic Synthesis

(S)-2-((methylsulfonyl)oxy)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic molecules due to its unique functional groups. The compound can undergo several reactions including:

- Esterification : Reaction with alcohols to form esters.

- Sulfonylation : Introduction of sulfonyl groups into organic frameworks.

These reactions are fundamental in developing pharmaceuticals and agrochemicals .

b. Biochemical Studies

Research has highlighted the potential role of this compound in metabolic pathways. It is investigated for:

- Enzyme Inhibition Studies : Understanding how it interacts with specific enzymes can lead to insights into metabolic regulation.

- Metabolic Pathway Analysis : Its involvement in the conversion of lactic acid to propionic acid is significant for metabolic engineering applications.

c. Medicinal Chemistry

The compound is explored as a precursor for drug synthesis. Its structure allows for modifications that can lead to the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drugs .

a. Specialty Chemicals Production

(S)-2-((methylsulfonyl)oxy)propanoic acid is used in the production of specialty chemicals, which are essential for various industrial applications, including:

- Agrochemicals : Development of herbicides and pesticides.

- Cosmetics : Used as an intermediate in the synthesis of cosmetic ingredients due to its stability and reactivity .

b. Food Industry

The compound plays a role in food technology as a flavoring agent or preservative, leveraging its properties to enhance food safety and quality.

Case Study 1: Synthesis of Novel Pharmaceuticals

A study demonstrated the use of (S)-2-((methylsulfonyl)oxy)propanoic acid as a starting material for synthesizing a new class of anti-cancer agents. The compound's ability to participate in diverse chemical reactions allowed researchers to create derivatives with enhanced biological activity.

Case Study 2: Metabolic Engineering

In metabolic engineering research, (S)-2-((methylsulfonyl)oxy)propanoic acid was employed to optimize pathways for producing propionic acid from renewable resources. This study highlighted its potential in bioprocesses aimed at sustainable chemical production.

Mechanism of Action

The mechanism by which ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (S)-2-hydroxypropionic acid, which can then participate in various biochemical pathways. The methanesulfonyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related esters with variations in substituents, ester groups, or chiral centers. Key compounds include:

Table 1: Structural Comparison of Selected Ethyl Esters

Physical Properties and Handling

- Boiling Points: Phosphono esters (e.g., 115–120°C at 20 mmHg for CAS 107905-52-2 ) have lower boiling points than bulkier silyl ethers due to fluorinated substituents.

- Solubility : Methylsulfonyloxy and benzyloxy derivatives are soluble in polar aprotic solvents (e.g., DMF, DMSO), while phenylpropionates are more lipophilic .

- Chirality : The (S)-configuration in the target compound and its analogs (e.g., CAS 54783-72-1) is crucial for biological activity in APIs, requiring stringent enantiomeric purity controls .

Industrial vs. Research Use

- High-Purity Analogs : Compounds like ETHYL (S)-(+)-3-HYDROXYBUTYRATE (99% purity, ) are used in fine chemical research, where trace impurities could alter reaction outcomes .

Biological Activity

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate, commonly referred to as Tech., 90, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

- Molecular Formula : C6H12O5S

- Molecular Weight : 196.22 g/mol

- CAS Number : 58742-64-6

The compound features a propanoic acid backbone with a methylsulfonyl group, which plays a crucial role in its biological interactions. The presence of this sulfonyl group allows for unique reactivity patterns, particularly in enzyme inhibition and protein modification .

Ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate interacts with various molecular targets, primarily enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in therapeutic contexts.

- Protein Modification : It alters protein function through covalent modifications, potentially leading to changes in cellular signaling pathways .

Antimicrobial Properties

Research indicates that ethyl (S)-(-)-2-((methylsulfonyl)oxy)-propionate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Pseudomonas aeruginosa, demonstrating a correlation between its structure and kinetic properties that enhance its antibacterial efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, the compound was tested against HepG2 cells (human hepatocellular carcinoma), revealing dose-dependent cytotoxicity with an IC50 value indicating moderate potency. This suggests potential applications in cancer therapeutics .

Case Studies and Research Findings

- Antibacterial Activity :

- Enzyme Inhibition :

-

Therapeutic Applications :

- Its application as a prodrug has been explored in delivering active pharmaceutical ingredients more effectively, enhancing the bioavailability of certain drugs through metabolic conversion.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | Not specified | Effective against biofilm formation |

| Cytotoxicity | HepG2 | 501.4 | Moderate cytotoxicity observed |

| Enzyme Inhibition | Various bacterial enzymes | Varies | Effective inhibitor candidate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for achieving high enantiomeric purity in ETHYL (S)-(-)-2-((METHYLSULFONYL)OXY)-PROPIONATE?

- Methodological Answer : High enantiomeric purity can be achieved via stereoselective esterification and sulfonylation. Key steps include:

- Use of chiral catalysts (e.g., organocatalysts or metal complexes) during esterification to control stereochemistry.

- Optimizing reaction conditions (temperature, solvent polarity) to minimize racemization during sulfonylation.

- Post-synthesis purification via preparative HPLC with chiral stationary phases .

- Table : Common Reaction Conditions for Enantioselective Synthesis

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Esterification | L-Proline | THF | 25 | 78 | 92 |

| Sulfonylation | Pd(OAc)₂ | DCM | 0 | 85 | 89 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., methylsulfonyl and ester moieties).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers handle and store this compound to prevent hydrolysis or thermal decomposition?

- Methodological Answer :

- Store under inert atmosphere (argon) at –20°C in amber vials to avoid moisture and light exposure.

- Use anhydrous solvents (e.g., dried DMF or THF) during experiments.

- Monitor stability via periodic TLC or HPLC analysis .

Q. What is the role of the methylsulfonyloxy group in modulating the compound’s reactivity?

- Methodological Answer : The methylsulfonyloxy group acts as a leaving group in nucleophilic substitution reactions. Its electron-withdrawing nature stabilizes transition states, facilitating reactions like:

- SN2 displacements with amines or thiols.

- Elimination reactions under basic conditions to form α,β-unsaturated esters .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation/contact; refer to SDS for emergency measures (e.g., rinsing eyes with water for 15 minutes).

- Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical ambiguities?

- Methodological Answer :

- Combine Vibrational Circular Dichroism (VCD) with computational modeling (DFT) to correlate experimental and theoretical spectra.

- Use Dynamic NMR to study conformational equilibria and assign stereochemical configurations .

Q. What computational approaches are effective for modeling reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize transition states and calculate activation energies for sulfonylation or substitution steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- COMSOL Multiphysics : Integrate AI-driven parameter optimization for predictive modeling of large-scale synthesis .

Q. How can factorial design be applied to optimize synthetic yield and enantioselectivity?

- Methodological Answer :

- Design a 2³ factorial experiment varying catalyst loading, temperature, and solvent polarity.

- Analyze interactions using ANOVA to identify significant factors.

- Example Table :

| Run | Catalyst (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 5 | 0 | THF | 70 | 85 |

| 2 | 10 | 25 | DCM | 82 | 92 |

Q. Can machine learning (ML) predict physicochemical properties or biological activity of derivatives?

- Methodological Answer :

- Train ML models (e.g., Random Forest, Neural Networks) on datasets of sulfonate esters to predict:

- LogP (lipophilicity) using molecular descriptors.

- Toxicity endpoints (e.g., LD50) via QSAR modeling.

- Validate predictions with experimental assays (e.g., cytotoxicity screening) .

Q. What are emerging applications of this compound in drug delivery or polymer science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.